Tetraaluminum;trisilicate

Übersicht

Beschreibung

Based on analogous nomenclature (e.g., magnesium trisilicate, Mg₂Si₃O₈·nH₂O), its formula is tentatively proposed as Al₄(Si₃O₁₀)₃·nH₂O or a structurally similar variant . This compound belongs to the broader class of silicates, which are characterized by SiO₄ tetrahedra linked in various configurations . Tetraaluminum trisilicate is hypothesized to exhibit colloidal and adsorptive properties akin to other metal trisilicates, though direct experimental data on its synthesis or applications are absent in the evidence .

Q & A

Q. What experimental methods are optimal for synthesizing tetraaluminum trisilicate with high purity?

Basic Research Question

Synthesizing tetraaluminum trisilicate (Al₄Si₃O₁₈) requires precise control of stoichiometry and reaction conditions. A common approach involves sol-gel or precipitation methods using aluminum and silicon precursors (e.g., aluminum nitrate and tetraethyl orthosilicate). Key parameters include:

- pH control : Maintain a pH of 8–10 to favor condensation of aluminosilicate networks .

- Temperature : Hydrothermal treatment at 120–180°C enhances crystallinity .

- Precursor ratios : A molar Al:Si ratio of 4:3 is critical to avoid phase impurities like mullite (Al₆Si₂O₁₃) .

Quality Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify elemental ratios and X-ray diffraction (XRD) to confirm phase purity (compare with reference patterns from databases like ICDD) .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data during structural characterization?

Advanced Research Question

Discrepancies between techniques like XRD, FTIR, and NMR often arise from amorphous phases or surface contamination. To address this:

- Triangulation : Cross-validate results using complementary methods. For example:

- Sample preparation : Ensure homogeneity via ball milling and eliminate adsorbed water by calcining at 300°C .

Example Data Contradiction : If XRD shows a pure phase but FTIR indicates hydroxyl groups, use thermogravimetric analysis (TGA) to quantify adsorbed water and refine synthesis conditions .

Q. What methodologies are recommended for assessing acid reactivity and stability of tetraaluminum trisilicate?

Basic Research Question

Acid resistance is critical for applications in catalysis or coatings. Use the following protocol:

- Acid exposure : Immerse the compound in 1M HCl or H₂SO₄ for 24 hours at 25°C. Monitor pH changes and ion leaching via ICP-OES .

- Gravimetric analysis : Measure mass loss after acid treatment to quantify dissolution.

- Surface analysis : Post-treatment, use scanning electron microscopy (SEM) to detect etching or pore formation .

Expected Outcome : Stable tetraaluminum trisilicate should exhibit <5% mass loss and minimal Al³⁺ leaching (<50 ppm) .

Q. How can computational modeling enhance the design of experiments for tetraaluminum trisilicate’s electronic properties?

Advanced Research Question

Density functional theory (DFT) simulations predict bandgap, surface reactivity, and defect energetics. Steps include:

Model construction : Use crystallographic data (e.g., unit cell parameters from XRD) to build a representative structure .

Property calculation : Simulate electronic density of states (DOS) to identify bandgap trends. Compare with experimental UV-Vis spectra .

Validation : Correlate simulated adsorption energies (e.g., H₂O on Al sites) with experimental isotherm data .

Case Study : DFT-predicted bandgaps of 5.2–5.5 eV align with experimental values from diffuse reflectance spectroscopy, reducing trial-and-error synthesis .

Q. What strategies mitigate contamination during purity analysis of tetraaluminum trisilicate?

Basic Research Question

Common contaminants include residual chloride (from precursors) and transition metals (from reactors). Mitigation steps:

- Wash cycles : Rinse synthesized powders with deionized water until conductivity measurements show <10 µS/cm (indicating low ion content) .

- Trace metal analysis : Use ICP-MS with detection limits <1 ppb for Fe, Cu, and Cr .

- Blank testing : Run parallel experiments without precursors to identify reactor-derived contaminants .

Vergleich Mit ähnlichen Verbindungen

Magnesium Trisilicate (Mg₂Si₃O₈·nH₂O)

Chemical Properties :

- Formula : Mg₂Si₃O₈·nH₂O

- Molecular Weight : 260.86 g/mol (anhydrous basis)

- Solubility : Insoluble in water; reacts with gastric acid (HCl) to form colloidal silica (SiO₂) and MgCl₂ .

Functional Properties :

- Antacid Activity : Neutralizes gastric acid via the reaction:

$$ \text{Mg}2\text{Si}3\text{O}8\cdot n\text{H}2\text{O} + 4\text{HCl} \rightarrow 2\text{MgCl}2 + 3\text{SiO}2 + (n+2)\text{H}_2\text{O} $$

This reaction is slow due to the formation of a colloidal silica gel barrier .

- Adsorption Capacity : Superior to magnesia, adsorbing toxins, bismuth salts, and other medicaments (Table I in ).

Sodium Trisilicate

Chemical Properties :

- Formula : Likely Na₂Si₃O₇ (exact formula unspecified in evidence) .

- Structure : Molecular dynamics simulations reveal alkali diffusion pathways within a silicate network, with sodium ions occupying specific interstitial sites .

Functional Properties :

- Solubility : Expected to be higher than magnesium or aluminum trisilicates due to alkali metal content.

- Reactivity: Not explicitly detailed, but alkali silicates generally exhibit higher solubility and alkalinity compared to alkaline earth variants.

Magnesium Aluminum Silicate

Chemical Properties :

- Formula: Not explicitly provided, but structurally related to both Mg and Al silicates .

- Function : Used as an anti-acid and adsorbent, similar to magnesium trisilicate .

Comparative Analysis Table

Vorbereitungsmethoden

Solid-State Synthesis

A high-temperature method suitable for producing crystalline Al₄(SiO₃)₃.

Procedure:

-

Mixing Precursors :

-

Blend aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂) powders in a 2:3 molar ratio.

-

Add a flux agent (e.g., LiF) at 2 wt% to enhance reactivity.

-

-

Pelletization :

-

Press the mixture into pellets under 10 MPa pressure.

-

-

Heat Treatment :

-

Heat in a furnace at 1,200°C for 8–12 hours under ambient atmosphere.

-

-

Grinding :

-

Grind the sintered product to a fine powder (<50 µm).

-

Phase Analysis :

| Temperature (°C) | Phase Identified (XRD) |

|---|---|

| 1,000 | Amorphous Al-Si-O phases |

| 1,200 | Crystalline Al₄(SiO₃)₃ |

Advantages :

-

Yields highly crystalline material.

-

No solvent waste.

Challenges :

-

Energy-intensive due to high temperatures.

Sol-Gel Method

Produces nanostructured Al₄(SiO₃)₃ with high surface area.

Procedure:

-

Precursor Solution :

-

Mix aluminum isopropoxide (Al(OPrⁱ)₃) and tetraethyl orthosilicate (TEOS) in ethanol (1:0.75 molar ratio).

-

-

Hydrolysis :

-

Add diluted HNO₃ (0.1 M) to hydrolyze the precursors, forming a sol.

-

-

Gelation :

-

Stir at 60°C until a transparent gel forms (4–6 hours).

-

-

Drying and Calcination :

-

Dry the gel at 150°C for 24 hours.

-

Calcine at 700°C for 2 hours.

-

Material Properties :

| Property | Value |

|---|---|

| Surface Area | 180–220 m²/g |

| Crystallite Size | 15–25 nm |

Applications :

-

Catalysis due to high surface area.

-

Coatings for thermal protection.

Hydrothermal Synthesis

Utilizes high-pressure conditions for controlled crystal growth.

Procedure:

-

Reactant Mixture :

-

Combine AlCl₃·6H₂O and Na₂SiO₃ in a 4:3 molar ratio in deionized water.

-

-

Hydrothermal Reaction :

-

Transfer to a Teflon-lined autoclave.

-

Heat at 200°C for 24 hours.

-

-

Product Isolation :

-

Centrifuge, wash with ethanol, and dry at 80°C.

-

Morphology (SEM) :

-

Plate-like crystals with 1–5 µm dimensions.

Advantages :

-

Uniform particle size distribution.

-

Lower energy consumption compared to solid-state methods.

Industrial-Scale Production (Patent KR20070085722A)

A composite particle method for coating applications.

Steps:

-

Slurry Preparation :

-

Mix Al(OH)₃ and colloidal SiO₂ in water (4:3 Al:Si ratio).

-

-

Spray Drying :

-

Atomize the slurry into a drying chamber (inlet temp: 250°C).

-

-

Calcination :

-

Heat spray-dried particles at 900°C for 3 hours.

-

Product Characteristics :

| Property | Value |

|---|---|

| Particle Size | 10–50 µm |

| Purity | >98% |

Applications :

-

Flame-retardant additives.

-

Ceramic matrix composites.

Comparative Analysis of Methods

| Method | Crystallinity | Purity (%) | Energy Use | Scalability |

|---|---|---|---|---|

| Aqueous Precipitation | Moderate | 95 | Medium | High |

| Solid-State | High | 98 | High | Moderate |

| Sol-Gel | Low | 90 | Low | Low |

| Hydrothermal | High | 97 | Medium | Moderate |

Eigenschaften

Molekularformel |

Al4O12Si3 |

|---|---|

Molekulargewicht |

384.17 g/mol |

IUPAC-Name |

tetraaluminum;trisilicate |

InChI |

InChI=1S/4Al.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |

InChI-Schlüssel |

IJAAJNPGRSCJKT-UHFFFAOYSA-N |

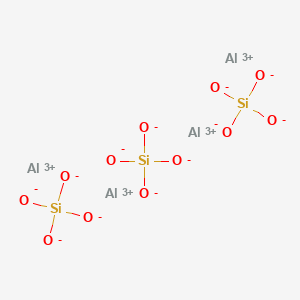

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.